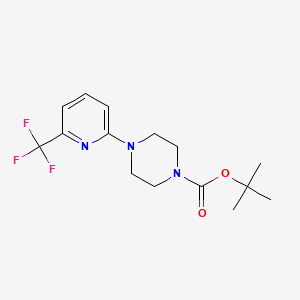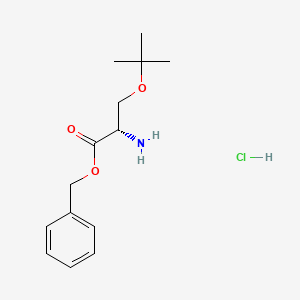
(R)-2-(Methoxymethyl)pyrrolidin-Hydrochlorid
Übersicht
Beschreibung
®-2-(methoxymethyl)pyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a common structural motif in many natural products and pharmaceuticals
Wissenschaftliche Forschungsanwendungen
®-2-(methoxymethyl)pyrrolidine hydrochloride has several scientific research applications:
Organic Synthesis: It serves as a chiral building block for the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound is used in the development of chiral drugs and as a precursor for active pharmaceutical ingredients (APIs).
Material Science: It is employed in the synthesis of chiral materials, such as chiral catalysts and ligands for asymmetric synthesis.
Biological Studies: The compound is used in biochemical research to study enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
Target of Action
The primary target of ®-2-(methoxymethyl)pyrrolidine hydrochloride is the cytochrome P450 enzyme, specifically the evolved variants of cytochrome P450BM3 (CYP102A1) from Bacillus megaterium .
Mode of Action
®-2-(methoxymethyl)pyrrolidine hydrochloride interacts with its target, the cytochrome P450 enzyme, to catalyze the synthesis of imidazolidine-4-ones via an intramolecular C–H amination . This process involves the exclusive hydroxylation of the C–H bond of the pyrrolidine derivative, leading to the hydroxylated intermediate .
Biochemical Pathways
The biochemical pathway affected by ®-2-(methoxymethyl)pyrrolidine hydrochloride involves the enzymatic transformation in P450 and non-enzymatic transformation in water solution . The enzymatic transformation involves the exclusive hydroxylation of the C–H bond of the pyrrolidine derivative, leading to the hydroxylated intermediate . The following dehydration and C–N coupling reactions are found to be much favored in aqueous situation compared to that in the non-polar protein environment .
Result of Action
The result of the action of ®-2-(methoxymethyl)pyrrolidine hydrochloride is the synthesis of imidazolidine-4-ones via an intramolecular C–H amination . This process leads to the formation of a hydroxylated intermediate, which then undergoes dehydration and C–N coupling reactions .
Action Environment
The action of ®-2-(methoxymethyl)pyrrolidine hydrochloride is influenced by the environment in which it occurs. The enzymatic transformation occurs in the P450 enzyme, while the non-enzymatic transformation occurs in a water solution . The dehydration and C–N coupling reactions are found to be much favored in an aqueous situation compared to that in the non-polar protein environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(methoxymethyl)pyrrolidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-proline or its derivatives.
Methoxymethylation: The chiral precursor undergoes methoxymethylation, where a methoxymethyl group is introduced. This step often involves the use of methoxymethyl chloride (MOM-Cl) in the presence of a base like triethylamine.
Cyclization: The methoxymethylated intermediate is then cyclized to form the pyrrolidine ring. This step may involve intramolecular nucleophilic substitution or other cyclization reactions.
Hydrochloride Formation: Finally, the free base of ®-2-(methoxymethyl)pyrrolidine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-2-(methoxymethyl)pyrrolidine hydrochloride may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(methoxymethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Vergleich Mit ähnlichen Verbindungen
®-2-(methoxymethyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
(S)-2-(methoxymethyl)pyrrolidine hydrochloride: The enantiomeric counterpart with different stereochemistry.
®-3-(methoxymethyl)pyrrolidine hydrochloride: A regioisomer with the methoxymethyl group at the 3-position instead of the 2-position.
Pyrrolidine derivatives: Other pyrrolidine-based compounds with various substituents and functional groups.
The uniqueness of ®-2-(methoxymethyl)pyrrolidine hydrochloride lies in its specific stereochemistry and functional group placement, which can significantly influence its reactivity, selectivity, and applications in various fields.
Eigenschaften
IUPAC Name |
(2R)-2-(methoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-5-6-3-2-4-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMPYFZNWHQZAZ-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856525 | |
| Record name | (2R)-2-(Methoxymethyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121817-72-9 | |
| Record name | (2R)-2-(Methoxymethyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-(methoxymethyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(Pyrrolidin-1-yl)phenyl]ethan-1-amine](/img/structure/B1443770.png)




![Methyl 6-chloro-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1443778.png)




![7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1443785.png)

